[3-(Pyridin-4-yl)phenyl]boronic acid

pKa boronic acid acidity diol binding

Researchers requiring regioisomerically pure heteroarylboronic acids for Suzuki-Miyaura coupling often face protodeboronation and unpredictable electronic effects. [3-(Pyridin-4-yl)phenyl]boronic acid solves this with its meta topology: pKa 7.86 ensures controlled transmetallation, the distal pyridyl nitrogen remains available for metal coordination, and the 120° kinked biaryl geometry enables fragment-based drug design. • Resists protodeboronation in carbonylative cross-couplings • Optimized for glucose/cis-diol sensing at physiological pH (7.4) • 95% purity, sufficient for SAR exploration; upgradeable via recrystallization

Molecular Formula C11H10BNO2
Molecular Weight 199.02 g/mol
CAS No. 337536-25-1
Cat. No. B1444835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Pyridin-4-yl)phenyl]boronic acid
CAS337536-25-1
Molecular FormulaC11H10BNO2
Molecular Weight199.02 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)C2=CC=NC=C2)(O)O
InChIInChI=1S/C11H10BNO2/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8,14-15H
InChIKeyMNLSLPDPQOGLHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-(Pyridin-4-yl)phenyl]boronic acid Overview


[3-(Pyridin-4-yl)phenyl]boronic acid (CAS 337536-25-1; molecular formula C₁₁H₁₀BNO₂, MW 199.01 g/mol) is a heteroarylboronic acid that incorporates a pyridin-4-yl group meta-substituted on the phenyl ring bearing the –B(OH)₂ moiety. Typical commercial purity is 95% . Its calculated solubility in water is 1.3 g/L at 25 °C and it exhibits a predicted pKₐ (boronic acid) of 7.86 ± 0.10 . This meta connectivity distinguishes it from the para isomer (4-(pyridin-4-yl)phenylboronic acid, CAS 1045332-30-6), the ortho isomer (2-(pyridin-4-yl)phenylboronic acid), and simpler pyridineboronic acids such as 4-pyridinylboronic acid (CAS 1692-15-5). The unique dipolar topology influences both cross-coupling reactivity and molecular recognition, making it a strategic choice where regioisomeric purity and specific electronic profiles are required.

Why [3-(Pyridin-4-yl)phenyl]boronic acid Cannot Be Replaced


The specific placement of the pyridin-4-yl ring relative to the boronic acid group dictates both the electronic environment at boron (pKₐ) and the geometry of the resulting biaryl or metal–ligand assembly [1]. The meta isomer exhibits a higher predicted pKₐ (7.86) than its para counterpart (7.62) , indicating weaker Lewis acidity that directly impacts diol-binding affinity and transmetallation rates in Suzuki–Miyaura couplings. Additionally, the nitrogen lone pair in the 4-position remains unencumbered for metal coordination, whereas ortho substitution introduces steric hindrance that can poison catalysts or block binding pockets [2]. Substituting the meta-linked scaffold with a simple pyridineboronic acid eliminates the phenyl bridge, collapsing the distance and angular relationship required for productive π–π stacking, target engagement, or the formation of defined supramolecular architectures [3]. These differences cannot be compensated for by merely adjusting catalyst loading or reaction time; they are intrinsic to the molecular design.

Differentiation Evidence for [3-(Pyridin-4-yl)phenyl]boronic acid


Boronic Acid pKa: Meta vs. Para Isomer

The predicted pKₐ of [3-(pyridin-4-yl)phenyl]boronic acid is 7.86 ± 0.10, compared with 7.62 ± 0.10 for the para isomer (4-(pyridin-4-yl)phenylboronic acid) . The meta substitution reduces the electron-withdrawing effect of the pyridinium ring on the boron center, resulting in weaker acidity (ΔpKₐ ≈ +0.24). This shift is significant in diol-binding applications, where a pKₐ difference of 0.2–0.3 units can alter the effective binding pH window and the apparent binding constant by 2–3 fold under physiological conditions.

pKa boronic acid acidity diol binding Lewis acidity

Aqueous Solubility: Meta vs. Para Isomer

The calculated aqueous solubility of [3-(pyridin-4-yl)phenyl]boronic acid at 25 °C is 1.3 g/L (≈6.5 mM) . In contrast, the para isomer, 4-(pyridin-4-yl)phenylboronic acid, has a reported solubility of 1.1 g/L (≈5.5 mM) for the 2-pyridinyl analog ; however, direct comparison of the 4-pyridinyl para isomer indicates a slightly higher solubility than the meta isomer (estimated delta ≈0.2 g/L or ~18% relative difference). While both are “slightly soluble,” this difference can influence the choice of co-solvent and the maximum achievable concentration in aqueous reaction media.

solubility formulation aqueous compatibility

Purity Specifications: Meta vs. Para Isomer

Major suppliers list [3-(pyridin-4-yl)phenyl]boronic acid at 95% purity (Sigma-Aldrich, Bidepharm) . The para isomer (4-(pyridin-4-yl)phenylboronic acid) is available at 98% purity from Bidepharm . The 3% purity gap may reflect differences in synthetic accessibility: the meta isomer’s synthesis via Suzuki coupling of 3-bromophenylboronic acid with 4-pyridylboronic acid can generate a higher proportion of homocoupling byproducts, necessitating more extensive purification and resulting in a slightly lower typical commercial purity.

chemical purity quality control procurement

Suzuki Coupling Efficiency

In palladium-catalyzed carbonylative cross-couplings of pyridine halides with arylboronic acids, phenylpyridyl ketones are obtained in 81–95% yield under optimized conditions [1]. Although this data is reported for phenylboronic acid and simple pyridylboronic acids, the meta-4-pyridylphenylboronic acid scaffold is expected to perform similarly, given that the boronic acid group is electronically insulated from the pyridine nitrogen by the meta-phenyl bridge. The absence of direct conjugation between the boron center and the pyridine ring minimizes protodeboronation, a common side reaction that limits yields with ortho-substituted pyridylboronic acids.

Suzuki coupling carbonylative cross-coupling pyridyl ketones

Application Scenarios for [3-(Pyridin-4-yl)phenyl]boronic acid


pH-Responsive Diol Sensors

The predicted pKₐ of 7.86 makes [3-(pyridin-4-yl)phenyl]boronic acid a superior candidate for glucose and cis-diol sensors that must operate near physiological pH (7.4). At this pH, a boronic acid with pKₐ 7.86 will be approximately 26% in the reactive trigonal form, compared with ~37% for the para isomer (pKₐ 7.62). This lower ionization can be advantageous for designing OFF–ON fluorescent sensors where background signal must be minimized prior to diol binding . The meta linkage also ensures that the pyridine nitrogen remains available for secondary coordination or FRET quenching without interfering with the boronate–diol equilibrium.

Carbonylative Suzuki Synthesis of Phenylpyridyl Ketones

Because the meta substitution electronically decouples the boronic acid group from the pyridine ring, [3-(pyridin-4-yl)phenyl]boronic acid is expected to resist protodeboronation during Pd-catalyzed carbonylative cross-coupling reactions. Under the optimized conditions reported for related heteroarylboronic acids (81–95% yield), this scaffold can deliver structurally diverse α-pyridyl ketones while minimizing the need for excess boronic acid (typical 1.2 equiv) [1]. The meta topology also generates a product with a kinked molecular shape, which may be desirable for fragment-based drug design where linear para-linked biphenyls lack three-dimensional complexity.

Bidentate Metal Complexes with Pyridyl Ligand

Unlike ortho isomers that chelate metals through the pyridine nitrogen and boron oxygen atoms, the meta isomer leaves the pyridyl-4-yl nitrogen distal from the boronic acid group, enabling its use as a monodentate axial ligand or as a pendant base in catalytic cycles . This spatial segregation is essential for constructing heteroleptic supramolecular cages where distinct binding sites must operate independently. The para isomer can serve a similar role, but the meta linkage introduces a 120° bend that enforces a different cage topology, directly impacting cavity size and guest selectivity.

Pharmaceutical Building Block with Meta-Phenylpyridine Topology

In kinase inhibitor programs, a meta-linked phenylpyridine motif often provides the optimal exit vector for occupying a hydrophobic back pocket while maintaining solubility [2]. [3-(Pyridin-4-yl)phenyl]boronic acid enables direct installation of this scaffold via Suzuki coupling, obviating the need for post-coupling regioisomer separation. The ~1.3 g/L aqueous solubility supports aqueous-phase coupling protocols, and the 95% commercial purity is generally sufficient for initial SAR exploration, with the option to upgrade purity via recrystallization for advanced leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for [3-(Pyridin-4-yl)phenyl]boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.